molecular formula C17H26N2O2S B2981772 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane CAS No. 2310157-41-4

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

Cat. No. B2981772
CAS RN: 2310157-41-4
M. Wt: 322.47
InChI Key: WOZNUGDFAIDXFJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. This compound is also known as CBDMPS and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Multicomponent Synthesis Approaches

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane and its related compounds have been studied for their utility in multicomponent synthesis approaches. For instance, Banfi et al. (2007) described a two-step synthesis method involving a Ugi multicomponent reaction followed by Mitsunobu cyclization, yielding high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. This synthesis approach highlights the versatility of these compounds in organic synthesis and multicomponent reaction strategies (Banfi et al., 2007).

Catalytic Applications

In the field of catalysis, Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. The research demonstrates the potential of sulfonyl-substituted diazepane derivatives in catalytic applications, particularly in facilitating green chemistry approaches (Goli-Jolodar et al., 2016).

Inhibition and Cytotoxicity Studies

Spencer et al. (2009) explored the correlation between cathepsin B inhibition and cytotoxicity in a series of palladacycles, which included compounds similar to 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane. Their research suggests the potential of these compounds in medicinal chemistry, particularly in the development of anticancer agents (Spencer et al., 2009).

properties

IUPAC Name

1-cyclobutyl-4-(2,5-dimethylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-14-7-8-15(2)17(13-14)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNUGDFAIDXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

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